6-Chloro-5-hydroxy-1H-indazole

Description

BenchChem offers high-quality 6-Chloro-5-hydroxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-hydroxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

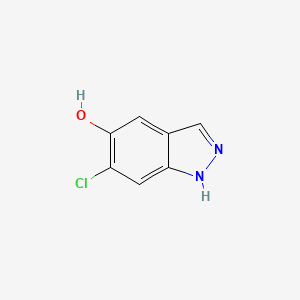

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGIELYLXHLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313326 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-67-5 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-hydroxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-hydroxy-1H-indazole is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides a detailed exploration of the primary synthetic pathways to this important intermediate. We will delve into two robust and scientifically validated routes: a multi-step synthesis commencing from a substituted benzaldehyde via a nitro-indazole intermediate, and a more direct approach utilizing a modified aza-Nenitzescu reaction. This document will provide not only step-by-step experimental protocols but also the underlying mechanistic principles, empowering researchers to make informed decisions in their synthetic strategies.

Introduction: The Significance of the Indazole Moiety

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The specific substitution pattern of 6-chloro-5-hydroxy-1H-indazole imparts unique physicochemical properties that are often sought after in the design of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis is therefore paramount for chemists working on the cutting edge of pharmaceutical research.

Pathway 1: Multi-step Synthesis via a 6-Chloro-5-nitro-1H-indazole Intermediate

This pathway represents a classic and reliable method for the preparation of 6-chloro-5-hydroxy-1H-indazole. It is a three-stage process that begins with the formation of a nitro-indazole precursor, followed by reduction of the nitro group, and finally, conversion of the resulting amine to the desired hydroxyl group via a diazonium salt intermediate.

Stage 1: Synthesis of 6-Chloro-5-nitro-1H-indazole

The initial step involves the cyclization of a suitably substituted phenylhydrazine precursor. A common and effective starting material is 4-chloro-2-fluoro-5-nitrobenzaldehyde. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization to yield the indazole core.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-chloro-5-nitro-1H-indazole. The product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction by solvating the cationic intermediate and promoting the nucleophilic attack of hydrazine.

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete consumption of the starting aldehyde and drives the reaction towards the formation of the desired product.

Stage 2: Reduction of 6-Chloro-5-nitro-1H-indazole to 5-Amino-6-chloro-1H-indazole

The nitro group at the 5-position is a versatile handle that can be readily reduced to an amino group. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective choice.

Experimental Protocol:

-

Reaction Setup: Suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Execution: Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) in ethanol portion-wise, maintaining the reaction temperature below 50°C. After the addition is complete, heat the mixture at reflux for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-amino-6-chloro-1H-indazole.

Stage 3: Diazotization and Hydrolysis to 6-Chloro-5-hydroxy-1H-indazole

The final step in this pathway involves the conversion of the 5-amino group to a 5-hydroxy group. This is achieved through a two-step sequence: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by hydrolysis of the diazonium salt. This hydrolysis is a variation of the Sandmeyer reaction.[3][4]

Experimental Protocol:

-

Diazotization: Dissolve 5-amino-6-chloro-1H-indazole (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) (1.0-1.2 eq) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature.

-

Hydrolysis: Slowly add the solution of the diazonium salt to a boiling aqueous solution of copper(II) sulfate or simply heat the acidic solution. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

Work-up and Isolation: After the nitrogen evolution ceases, cool the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 6-chloro-5-hydroxy-1H-indazole.

Reaction Scheme and Data Summary:

Caption: Multi-step synthesis of 6-chloro-5-hydroxy-1H-indazole.

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | 4-Chloro-2-fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate, DMF | 6-Chloro-5-nitro-1H-indazole | 85-95% |

| 2 | 6-Chloro-5-nitro-1H-indazole | SnCl2·2H2O, HCl | 5-Amino-6-chloro-1H-indazole | 70-85% |

| 3 | 5-Amino-6-chloro-1H-indazole | NaNO2, H2SO4, H2O | 6-Chloro-5-hydroxy-1H-indazole | 50-70% |

Pathway 2: Modified Aza-Nenitzescu Reaction

The Nenitzescu indole synthesis is a powerful reaction for the formation of 5-hydroxyindole derivatives.[1] A modification of this reaction, termed the aza-Nenitzescu reaction, provides a more direct route to 5-hydroxyindazoles.[5] This pathway involves the reaction of a hydrazone with a substituted p-benzoquinone. To achieve the desired 6-chloro substitution, 2-chloro-p-benzoquinone is the logical choice for the quinone component.

Mechanistic Rationale:

The reaction is believed to proceed through a Michael addition of the hydrazone to the electron-deficient quinone, followed by an intramolecular cyclization and subsequent aromatization to yield the 5-hydroxyindazole core. The regioselectivity of the initial Michael addition is crucial for the successful synthesis of the desired isomer.

Experimental Protocol:

-

Reaction Setup: In a suitable solvent such as acetic acid or a mixture of acetic acid and an alcohol, dissolve the chosen hydrazone (e.g., acetaldehyde phenylhydrazone, 1.0 eq) and 2-chloro-p-benzoquinone (1.0-1.2 eq).

-

Reaction Execution: Heat the reaction mixture at a temperature ranging from 80°C to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography to afford 6-chloro-5-hydroxy-1H-indazole.

Causality of Experimental Choices:

-

Solvent: Acetic acid often serves as both a solvent and a catalyst in this reaction, promoting the enamine formation from the hydrazone and facilitating the cyclization and dehydration steps.

-

Substituted Quinone: The use of 2-chloro-p-benzoquinone directly introduces the required chloro-substituent at the 6-position of the final indazole product.

Reaction Scheme and Workflow Diagram:

Caption: Aza-Nenitzescu synthesis of 6-chloro-5-hydroxy-1H-indazole.

Conclusion

This guide has detailed two distinct and effective synthetic pathways for the preparation of 6-chloro-5-hydroxy-1H-indazole. The multi-step approach through a nitro-indazole intermediate offers a robust and well-established route, with each step being a high-yielding and reliable transformation. The modified aza-Nenitzescu reaction provides a more convergent and atom-economical alternative. The choice of pathway will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the need for structural diversity. By understanding the underlying principles and experimental nuances of each method, researchers can confidently and efficiently synthesize this valuable building block for the advancement of drug discovery and development.

References

-

Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

-

PubMed. (2012, April 6). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Retrieved from [Link]

-

PubMed. (n.d.). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ACS Publications. (2009, October 8). A Versatile New Synthetic Route to 1N-Hydroxyindazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanistic pathway of the aza‐Nenitzescu reaction for the synthesis of 1H‐indazoles from hydrazone and p‐benzoquinone. Retrieved from [Link]

-

PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

REVISTA DE CHIMIE. (n.d.). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

-

YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

-

ElectronicsAndBooks. (2010, October 1). Organic Preparations and Procedures International Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Retrieved from [Link]

Sources

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 6-Chloro-5-hydroxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the expected spectroscopic signature of 6-chloro-5-hydroxy-1H-indazole. As a novel heterocyclic compound, a comprehensive understanding of its spectral properties is fundamental for its identification, purity assessment, and structural elucidation in research and development settings. While extensive published experimental data for this specific molecule is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.[1]

Molecular Structure and Key Features

6-Chloro-5-hydroxy-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds known for their diverse biological activities.[2] The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and a chloro substituent significantly influences the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint.[1]

Figure 1. Chemical structure of 6-Chloro-5-hydroxy-1H-indazole.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 6-chloro-5-hydroxy-1H-indazole, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Predicted Mass Spectrum

The monoisotopic mass of 6-chloro-5-hydroxy-1H-indazole (C₇H₅ClN₂O) is calculated to be 168.0090 Da.[3]

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z 169.0168.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two prominent peaks for the molecular ion:

-

[M+H]⁺ corresponding to ³⁵Cl at m/z 169.0168.

-

[M+2+H]⁺ corresponding to ³⁷Cl at m/z 171.0139, with an intensity of approximately one-third of the [M+H]⁺ peak.

-

Predicted Fragmentation Pathway

While soft ionization minimizes fragmentation, some characteristic fragmentation can be expected in tandem MS (MS/MS) experiments, providing further structural information.

Figure 2. A simplified predicted fragmentation pathway for 6-chloro-5-hydroxy-1H-indazole.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-5-hydroxy-1H-indazole is predicted to show characteristic absorption bands for the hydroxyl, amine, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3200 - 3100 | Medium | N-H stretch (indazole ring) |

| 1620 - 1580 | Medium | C=C aromatic ring stretch |

| 1500 - 1450 | Medium | C=C aromatic ring stretch |

| 1260 - 1180 | Strong | C-O stretch (phenol) |

| 800 - 700 | Strong | C-Cl stretch |

The broadness of the O-H stretching band is indicative of hydrogen bonding, a key intermolecular interaction for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring, as well as for the N-H and O-H protons. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the chlorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1-H (N-H) | 12.0 - 13.0 | broad singlet |

| 3-H | 7.9 - 8.1 | singlet |

| 4-H | 7.0 - 7.2 | singlet |

| 7-H | 7.4 - 7.6 | singlet |

| 5-OH | 9.0 - 10.0 | broad singlet |

Note: The N-H and O-H protons are exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 133 - 136 |

| C3a | 120 - 123 |

| C4 | 110 - 113 |

| C5 | 148 - 152 |

| C6 | 115 - 118 |

| C7 | 125 - 128 |

| C7a | 138 - 141 |

Integrated Spectroscopic Analysis Workflow

The definitive characterization of 6-chloro-5-hydroxy-1H-indazole relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Figure 3. Workflow for the spectroscopic characterization of a novel compound.

References

-

PubChem. 1H-Indazol-5-ol | C7H6N2O | CID 101438. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. Available from: [Link]

-

Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available from: [Link]

-

ZaiQi Bio-Tech. 6-chloro-1H-indazole| CAS No:698-25-9. Available from: [Link]

-

Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

-

CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Available from: [Link]

Sources

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds with therapeutic potential across various diseases.[1][2] The versatility of the indazole core allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3]

This technical guide will delve into the biological landscape of a specific, yet under-explored derivative: 6-Chloro-5-hydroxy-1H-indazole . While direct studies on this particular molecule are limited in publicly available literature, this guide will provide a comprehensive overview based on the known activities of structurally related chloro- and hydroxy-substituted indazoles. By examining these analogs, we can infer potential biological activities, suggest mechanisms of action, and propose experimental workflows for its synthesis and evaluation.

Synthetic Strategies for the Indazole Core

The synthesis of the indazole core is a well-established area of organic chemistry, with numerous methods available to construct the bicyclic system. The choice of synthetic route often depends on the desired substitution pattern on the benzene and pyrazole rings.

A common and efficient method for the synthesis of 1H-indazoles involves the intramolecular oxidative C-H amination of arylhydrazones. This can be mediated by various reagents, including silver(I) salts.[4]

General Experimental Protocol: Synthesis of Substituted 1H-Indazoles via C-H Amination

This protocol provides a general framework for the synthesis of substituted 1H-indazoles, which can be adapted for the synthesis of 6-Chloro-5-hydroxy-1H-indazole from appropriate precursors.

Materials:

-

Substituted arylhydrazone (starting material)

-

Silver(I) triflimide (AgNTf₂)

-

Copper(II) acetate (Cu(OAc)₂)

-

1,2-Dichloroethane (DCE)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol, 1.0 equiv), AgNTf₂ (0.6 mmol, 2.0 equiv), and Cu(OAc)₂ (0.15 mmol, 0.5 equiv).

-

Add 1,2-dichloroethane (1.0 mL) to the vial.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography to isolate the desired 1H-indazole product.[4]

Note: This is a general procedure and may require optimization for specific substrates. The synthesis of the specific starting arylhydrazone required for 6-Chloro-5-hydroxy-1H-indazole would be the initial step.

Postulated Biological Activities of 6-Chloro-5-hydroxy-1H-indazole

Based on the biological profiles of related compounds, we can hypothesize several potential activities for 6-Chloro-5-hydroxy-1H-indazole.

Anticancer Activity

The indazole scaffold is a common feature in many anticancer agents.[1] Derivatives with chloro substitutions have shown significant cytotoxic effects against various cancer cell lines. For instance, certain 1H-indazole-3-amine derivatives have demonstrated promising inhibitory effects against chronic myeloid leukemia (K562) cells, with IC₅₀ values in the low micromolar range.[1] These compounds have been shown to induce apoptosis and affect the cell cycle by modulating pathways such as p53/MDM2.[1]

The presence of a hydroxyl group at the 5-position could also contribute to anticancer activity. For example, 5-hydroxy-6-aza-2H-indazole derivatives have shown significant inhibition of SRC kinase, a proto-oncogene tyrosine-protein kinase.[5]

Potential Mechanism of Action: Given the prevalence of indazole-based kinase inhibitors, it is plausible that 6-Chloro-5-hydroxy-1H-indazole could exert its anticancer effects through the inhibition of one or more protein kinases crucial for cancer cell proliferation and survival.[5]

Experimental Evaluation:

-

In vitro cytotoxicity: The initial assessment would involve screening the compound against a panel of cancer cell lines using assays like the MTT or clonogenic survival assay.[1][6]

-

Mechanism of action studies: If significant cytotoxicity is observed, further experiments could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting to investigate the modulation of key signaling proteins.

Kinase Inhibitory Activity

A significant number of indazole derivatives have been developed as potent inhibitors of various protein kinases.[5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The substitution pattern on the indazole ring is crucial for determining the kinase selectivity and inhibitory potency.

For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR).[5] The chloro and methoxy substitutions play a key role in the binding of these compounds to the kinase active site.

Potential Targets: Based on the structures of known indazole-based kinase inhibitors, potential targets for 6-Chloro-5-hydroxy-1H-indazole could include:

-

Tyrosine kinases: Such as EGFR, FGFR, and SRC.[5]

-

Serine/threonine kinases: Such as SGK1 and Tie2.[5]

Experimental Evaluation:

-

Kinase inhibition assays: The compound should be screened against a panel of kinases to determine its inhibitory profile. This can be done using in vitro kinase activity assays that measure the consumption of ATP.[7]

-

Molecular docking studies: Computational modeling can be used to predict the binding mode of the compound within the active site of potential kinase targets, providing insights into the structure-activity relationship.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[3] The mechanism of action is often linked to the inhibition of inflammatory mediators or signaling pathways.

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis and biological evaluation of 6-Chloro-5-hydroxy-1H-indazole.

Caption: Proposed workflow for the synthesis and biological evaluation of 6-Chloro-5-hydroxy-1H-indazole.

Data Summary of Related Indazole Derivatives

While no specific data exists for 6-Chloro-5-hydroxy-1H-indazole, the following table summarizes the activity of some related indazole derivatives to provide a reference point for potential efficacy.

| Compound Class | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |

| 1H-Indazole-3-amine derivatives | Anticancer | K562 cell line | 5.15 µM | [1] |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazoles | Kinase Inhibition | FGFR1 | 14.6 nM | [5] |

| 5-Hydroxy-6-aza-2H-indazoles | Kinase Inhibition | SRC | Significant inhibition | [5] |

Conclusion and Future Directions

While the biological activity of 6-Chloro-5-hydroxy-1H-indazole remains to be experimentally determined, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential as a bioactive molecule. Based on the activities of structurally related compounds, this derivative warrants investigation, particularly in the areas of oncology and kinase inhibition.

The proposed synthetic and biological evaluation workflow provides a clear path forward for researchers interested in exploring the therapeutic potential of this and other novel indazole derivatives. Future studies should focus on the efficient synthesis of 6-Chloro-5-hydroxy-1H-indazole and a comprehensive in vitro and in vivo evaluation to elucidate its biological functions and potential as a lead compound for drug development.

References

[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). Retrieved from [Link] [2] Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022-02-06). Retrieved from [Link] [4] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link] [8] Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed. Retrieved from [Link] [6] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Retrieved from [Link] [9] CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. Retrieved from [10] Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed. Retrieved from [Link] [11] Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC - NIH. Retrieved from [Link] [12] WO2009106980A2 - Indazole derivatives - Google Patents. Retrieved from [5] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Retrieved from [Link] [7] Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors - MDPI. Retrieved from [Link] Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. Retrieved from [Link] [13] US3988347A - Process for the preparation of substituted indazoles - Google Patents. Retrieved from [3] Pharmacological properties of indazole derivatives: recent developments - PubMed. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 13. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 6-Chloro-5-hydroxy-1H-indazole: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the promising, yet under-investigated, therapeutic potential of 6-chloro-5-hydroxy-1H-indazole. While direct extensive research on this specific molecule is nascent, this paper synthesizes data from closely related indazole analogues and the broader class of indazole-containing compounds to illuminate its most probable therapeutic targets and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecule therapeutics.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and wide range of biological activities.[1] Its unique structural features allow it to serve as a bioisostere for native purine bases, enabling it to interact with a diverse array of biological targets. The indazole nucleus is a key component in numerous clinically approved drugs and investigational agents, demonstrating its proven track record in drug discovery.[1][2] Derivatives of the indazole scaffold have been shown to possess anti-cancer, anti-inflammatory, neuroprotective, antimicrobial, and antifungal properties.[1][3][4]

The specific substitutions on the indazole ring play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 6-chloro-5-hydroxy-1H-indazole, possesses two key functional groups that are anticipated to significantly influence its biological activity. The 6-chloro group can enhance membrane permeability and metabolic stability, while the 5-hydroxy group can participate in crucial hydrogen bonding interactions with target proteins.[5]

Potential Therapeutic Targets and Mechanistic Insights

Based on the extensive literature on substituted indazoles, we can hypothesize several high-probability therapeutic targets for 6-chloro-5-hydroxy-1H-indazole.

Oncology: Targeting Aberrant Kinase Signaling

A primary and well-established therapeutic area for indazole derivatives is oncology.[6][7][8] Many indazole-based compounds function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

Hypothesized Target: Mitogen-activated protein kinase 1 (MAPK1/ERK2)

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.[9] Molecular docking studies on similar indazole-sulfonamide derivatives have shown a strong binding affinity for MAPK1, suggesting that the indazole scaffold can effectively fit into the ATP-binding pocket of the kinase.[9] The 5-hydroxy group of 6-chloro-5-hydroxy-1H-indazole could form a critical hydrogen bond with the hinge region of the kinase, a common interaction for type I kinase inhibitors.

Hypothetical Signaling Pathway: Inhibition of the MAPK/ERK Cascade

Caption: A streamlined workflow for evaluating the neuroprotective potential of 6-chloro-5-hydroxy-1H-indazole.

Inflammatory Diseases: Modulating Inflammatory Pathways

The indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine, highlighting its potential in treating inflammatory conditions. Furthermore, various indazole derivatives have demonstrated anti-inflammatory activity in preclinical models. Hypothesized Target: Cyclooxygenase (COX) Enzymes

While many indazole-based anti-inflammatory agents do not directly inhibit COX enzymes, the structural alerts within 6-chloro-5-hydroxy-1H-indazole warrant an investigation into this possibility. Alternatively, it may modulate downstream inflammatory signaling pathways.

Experimental Protocols

To rigorously evaluate the therapeutic potential of 6-chloro-5-hydroxy-1H-indazole, a series of well-defined experimental protocols are necessary.

Kinase Inhibition Assay (e.g., for MAPK1)

Objective: To determine the in vitro inhibitory activity of 6-chloro-5-hydroxy-1H-indazole against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human MAPK1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

6-chloro-5-hydroxy-1H-indazole (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well microplate

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare a serial dilution of 6-chloro-5-hydroxy-1H-indazole in DMSO.

-

Add the kinase, fluorescently labeled substrate, and test compound to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence intensity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Cell-Based Assay for Apoptosis Induction (e.g., in K562 cells)

Objective: To assess the ability of 6-chloro-5-hydroxy-1H-indazole to induce apoptosis in cancer cells, potentially through the p53/MDM2 pathway as suggested for other indazole derivatives. [2] Methodology:

-

Cell Culture:

-

Culture K562 (chronic myeloid leukemia) cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Seed cells in 96-well plates and treat with increasing concentrations of 6-chloro-5-hydroxy-1H-indazole for 24-48 hours.

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify early and late apoptotic populations.

-

-

Western Blot Analysis for p53 and MDM2:

-

Lyse the treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Data Summary

The following table summarizes the reported activities of related indazole compounds, providing a basis for the potential efficacy of 6-chloro-5-hydroxy-1H-indazole.

| Compound/Derivative Class | Therapeutic Area | Target/Mechanism | Reported Activity | Reference |

| 1H-indazole-3-amine derivative (6o) | Cancer | p53/MDM2 pathway, Bcl2 family | IC₅₀ = 5.15 µM (K562 cells) | [2] |

| 6-hydroxy-1H-indazole | Neurodegeneration | Inactivation of tau | Neuroprotective in MPTP mouse model | [10] |

| Indazole-sulfonamide derivatives | Cancer | MAPK1 (in silico) | Strong binding affinity | [9] |

| 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Inflammation | Anti-inflammatory | ED₅₀ = 3.5 mg/kg (in vivo) | [11] |

Conclusion and Future Directions

While the direct biological evaluation of 6-chloro-5-hydroxy-1H-indazole is limited in the current literature, the extensive research on the broader indazole class provides a strong rationale for its investigation as a potential therapeutic agent. The key substitutions of a chloro group at the 6-position and a hydroxyl group at the 5-position suggest the potential for potent and selective interactions with various biological targets.

Future research should focus on the synthesis and in vitro screening of 6-chloro-5-hydroxy-1H-indazole against a panel of kinases, particularly those implicated in cancer and neurodegenerative diseases. Promising hits should then be advanced to cell-based assays and subsequently to in vivo models of disease. The insights provided in this guide offer a foundational roadmap for unlocking the therapeutic potential of this intriguing molecule.

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023, May 12). Retrieved from [Link]

-

6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem. (n.d.). Retrieved from [Link]

-

Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed. (2016, November 15). Retrieved from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]

-

Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.). Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved from [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Retrieved from [Link]

-

Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1979, January). J Med Chem, 22(1), 48-52. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11). Retrieved from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (2021, December 11). Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. longdom.org [longdom.org]

- 5. 6-Chloro-5-hydroxy-1H-indazole | 1403766-67-5 | Benchchem [benchchem.com]

- 6. 6-Chloro-1H-indazol-5-amine [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-hydroxy-1H-indazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] 6-Chloro-5-hydroxy-1H-indazole is a distinct member of this class, yet its specific mechanism of action remains to be fully elucidated. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of this compound's biological activity. We will explore potential mechanisms of action based on the known pharmacology of the indazole core, including kinase modulation, anti-inflammatory pathway inhibition, and antimicrobial properties.[3][4][5] This document provides detailed experimental protocols and a strategic workflow designed to rigorously test these hypotheses, ultimately paving the way for the potential therapeutic application of 6-Chloro-5-hydroxy-1H-indazole.

Introduction: The Indazole Scaffold and the Knowledge Gap

Indazole-containing compounds are prevalent in both natural products and synthetic pharmaceuticals, recognized for their diverse pharmacological profiles.[5][6] Numerous indazole derivatives have entered clinical trials for a range of diseases, underscoring the therapeutic potential of this heterocyclic system.[7] The biological versatility of indazoles stems from their ability to act as bioisosteres for endogenous ligands and interact with a variety of biological targets.[8]

Despite the broad interest in indazoles, a significant information gap exists for the specific derivative, 6-Chloro-5-hydroxy-1H-indazole. While its structure suggests the potential for unique biological interactions, a definitive understanding of its mechanism of action is absent from the current scientific literature. This guide, therefore, serves as a strategic roadmap for the research community to systematically uncover the therapeutic promise of this intriguing molecule.

Hypothesized Mechanisms of Action and a Proposed Research Cascade

Based on the established activities of structurally related indazole compounds, we propose three primary, testable hypotheses for the mechanism of action of 6-Chloro-5-hydroxy-1H-indazole:

-

Hypothesis 1: Inhibition of Protein Kinases: The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[4][9]

-

Hypothesis 2: Modulation of Inflammatory Pathways: Many indazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenases (COX) and nitric oxide synthases (NOS).[1][10]

-

Hypothesis 3: Antimicrobial Activity: The heterocyclic nature of indazoles has been leveraged to develop novel antimicrobial agents.[3][11]

To investigate these hypotheses, we propose a tiered experimental approach, beginning with broad screening and progressing to more focused, mechanistic studies.

Figure 1: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Hypothesis 1: Protein Kinase Inhibition

Many indazole derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival, such as p38α MAPK, FGFR, EGFR, PLK4, and Aurora kinases.[4][6][9][12][13]

-

Objective: To identify potential kinase targets of 6-Chloro-5-hydroxy-1H-indazole.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

-

The assay typically measures the inhibition of ATP consumption or phosphopeptide formation.

-

Data should be expressed as a percentage of inhibition relative to a vehicle control.

-

-

Objective: To quantify the potency of 6-Chloro-5-hydroxy-1H-indazole against the most promising kinase targets identified in the initial screen.

-

Methodology:

-

Perform in vitro kinase assays using recombinant human kinases.

-

Prepare a serial dilution of 6-Chloro-5-hydroxy-1H-indazole (e.g., from 100 µM to 1 nM).

-

Incubate the kinase, substrate, ATP, and varying concentrations of the compound.

-

Measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| Kinase Panel | >300 human kinases |

| Compound Concentration | 10 µM (initial screen) |

| Follow-up | IC50 determination for hits >50% inhibition |

-

Objective: To confirm target engagement and elucidate the downstream signaling effects in a cellular context.

-

Methodology:

-

Select a cancer cell line known to be dependent on the identified target kinase (e.g., A549 for EGFR, K562 for Abl).

-

Treat cells with varying concentrations of 6-Chloro-5-hydroxy-1H-indazole.

-

Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its key downstream substrates.

-

A decrease in the phosphorylation of downstream effectors would confirm on-target activity.

-

Figure 2: Hypothesized kinase inhibition signaling pathway.

Hypothesis 2: Modulation of Inflammatory Pathways

Indazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and nitric oxide synthase (NOS).[1][10]

-

Objective: To determine if 6-Chloro-5-hydroxy-1H-indazole selectively inhibits COX-1 and/or COX-2.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).[14]

-

The assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate.[14]

-

Perform the assay in the presence of varying concentrations of 6-Chloro-5-hydroxy-1H-indazole to determine IC50 values for both COX-1 and COX-2.[15]

-

-

Objective: To assess the inhibitory activity of 6-Chloro-5-hydroxy-1H-indazole against NOS.

-

Methodology:

-

Employ a NOS inhibitor screening kit (e.g., from Sigma-Aldrich, BioAssay Systems).[16]

-

The assay measures the production of nitric oxide from L-arginine by NOS.[17]

-

The amount of nitric oxide is quantified using the Griess reagent.

-

Determine the IC50 value by testing a range of compound concentrations.

-

| Assay | Enzyme Source | Detection Method |

| COX-1 Inhibition | Ovine or human recombinant | Colorimetric or Fluorometric |

| COX-2 Inhibition | Human recombinant | Colorimetric or Fluorometric |

| NOS Inhibition | Recombinant iNOS or nNOS | Griess Reagent (Colorimetric) |

-

Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

-

Methodology:

-

Use a murine or human macrophage cell line (e.g., RAW 264.7, THP-1).

-

Pre-treat the cells with 6-Chloro-5-hydroxy-1H-indazole for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex cytokine assay.

-

Figure 3: Hypothesized anti-inflammatory signaling pathways.

Hypothesis 3: Antimicrobial Activity

The structural features of indazoles make them promising candidates for the development of novel antimicrobial agents.[3][8]

-

Objective: To determine the spectrum of antimicrobial activity of 6-Chloro-5-hydroxy-1H-indazole.

-

Methodology:

-

Perform broth microdilution assays according to CLSI guidelines.

-

Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

-

| Organism Type | Example Species |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-negative Bacteria | Escherichia coli, Xanthomonas campestris |

| Fungi | Candida albicans |

-

Objective: To elucidate how the compound kills susceptible bacteria.

-

Methodology:

-

Bacterial Cytological Profiling: Treat bacteria with the compound at its MIC and observe changes in cellular morphology (e.g., cell shape, DNA condensation, membrane integrity) using fluorescence microscopy.

-

Macromolecular Synthesis Inhibition: Assess the effect of the compound on the synthesis of DNA, RNA, protein, and peptidoglycan by measuring the incorporation of radiolabeled precursors.

-

Conclusion and Future Directions

The elucidation of the mechanism of action of 6-Chloro-5-hydroxy-1H-indazole requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a clear and logical progression from broad, unbiased screening to in-depth mechanistic studies. The results of these investigations will be crucial in determining the therapeutic potential of this compound and will guide future medicinal chemistry efforts to optimize its activity, selectivity, and pharmacokinetic properties. A thorough understanding of its biological target(s) and cellular effects will be paramount in advancing 6-Chloro-5-hydroxy-1H-indazole from a chemical entity to a potential therapeutic agent.

References

-

Babu, V., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 36(2), 263-270. [Link]

-

Chhipa, A. S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(25), 2056-2073. [Link]

-

Kumar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

-

Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1838-1856. [Link]

-

Shaveta, et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

-

Babu, V., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 36(2). [Link]

-

Rico-Hidalgo, M., et al. (2021). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. Molecules, 26(23), 7306. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

de la Torre, B. G., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Journal of Medicinal Chemistry, 52(17), 5536-5544. [Link]

-

Zsolnai, T. (1979). 2-Substituted indazoles. Synthesis and antimicrobial activity. Arzneimittel-Forschung, 29(9), 1337-1340. [Link]

-

Diallo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(1), 1-8. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115594. [Link]

-

BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

-

Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(1), 1-8. [Link]

-

Lin, C. W., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(1), 146-156. [Link]

-

Babu, V., et al. (2020). Novel Substituted Indazoles towards Potential Antimicrobial Agents. ResearchGate. [Link]

-

Scott, R., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 833-838. [Link]

-

Gries, A., et al. (2001). In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). Inflammation Research, 50(5), 262-269. [Link]

-

Zhang, C., et al. (2023). Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry, 260, 115745. [Link]

-

Ghaffari, S., & Ghasemi, J. B. (2013). Antimicrobial activity of substituted azoles and their nucleosides. Medicinal Chemistry Research, 22(10), 4849-4858. [Link]

-

Orlando, M., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 61(11), 4846-4857. [Link]

-

BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]

-

Cirino, G., et al. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Current Pharmaceutical Design, 5(7), 481-494. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

- 15. In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Design and Application of 6-Chloro-5-hydroxy-1H-indazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. The ability of the indazole nucleus to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal framework for developing novel therapeutics. This guide focuses on a specific, highly functionalized indazole core: 6-chloro-5-hydroxy-1H-indazole. The strategic placement of the chloro and hydroxyl groups on the benzene portion of the scaffold provides a unique starting point for the development of derivatives with tailored pharmacological profiles.

The Synthetic Landscape: Crafting the 6-Chloro-5-hydroxy-1H-indazole Core and its Analogues

The synthesis of the 6-chloro-5-hydroxy-1H-indazole core and its subsequent derivatization is a critical aspect of harnessing its therapeutic potential. While a direct, one-pot synthesis of the core may not be readily available, a logical and adaptable multi-step approach can be devised based on established indazole synthesis methodologies.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis of 6-chloro-5-hydroxy-1H-indazole suggests a pathway originating from a substituted aniline precursor. The key steps would involve the formation of the pyrazole ring fused to the substituted benzene ring.

Caption: Retrosynthetic approach for 6-chloro-5-hydroxy-1H-indazole.

Step-by-Step Synthetic Protocol

The following protocol is a proposed synthetic route based on well-established organic chemistry principles and analogous reactions found in the literature for substituted indazoles.[1][2][3][4]

Step 1: Nitration of 4-Chloro-3-methoxytoluene

-

To a stirred solution of 4-chloro-3-methoxytoluene in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-methoxy-2-nitrotoluene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-chloro-5-methoxy-2-nitrotoluene in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

-

If using SnCl2·2H2O, heat the mixture at reflux for 2-3 hours.

-

After completion of the reaction (monitored by TLC), neutralize the mixture and extract the product, 2-amino-4-chloro-5-methoxytoluene.

Step 3: Diazotization and Reductive Cyclization

-

Dissolve the 2-amino-4-chloro-5-methoxytoluene in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

After stirring for 30 minutes, add a solution of sodium sulfite or tin(II) chloride to effect reductive cyclization.

-

The reaction mixture is then carefully neutralized and the crude 6-chloro-5-methoxy-1H-indazole is extracted.

Step 4: Demethylation to Yield 6-Chloro-5-hydroxy-1H-indazole

-

Treat the 6-chloro-5-methoxy-1H-indazole with a demethylating agent such as boron tribromide (BBr3) in a suitable solvent like dichloromethane at a low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with methanol or water.

-

The final product, 6-chloro-5-hydroxy-1H-indazole, can be purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Derivatives of the 6-chloro-5-hydroxy-1H-indazole scaffold have emerged as potent modulators of various biological processes, with a predominant focus on their activity as kinase inhibitors in the context of cancer therapy.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indazole core is a well-established pharmacophore for the development of kinase inhibitors.[5] Several clinically approved anticancer drugs, such as axitinib and pazopanib, feature an indazole core.[5]

The 6-chloro-5-hydroxy-1H-indazole scaffold provides key interaction points within the ATP-binding pocket of kinases. The hydroxyl group at the 5-position can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The chlorine atom at the 6-position can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

Key Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in cancer therapy.[6][7] Indazole derivatives have shown significant promise as VEGFR-2 inhibitors.[6]

-

PI3K/AKT/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[8] Indazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and AKT.[8]

-

PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1): PKMYT1 is a negative regulator of the cell cycle, and its inhibition can lead to mitotic catastrophe in cancer cells.[9]

-

Other Kinases: The versatility of the indazole scaffold allows for its adaptation to target a wide range of other kinases, including FGFR, Pim kinases, and ROCK.[5][10]

Structure-Activity Relationships (SAR)

The biological activity of 6-chloro-5-hydroxy-1H-indazole derivatives can be finely tuned by modifying the substituents at various positions of the indazole ring.

Caption: Key positions for derivatization on the 6-chloro-5-hydroxy-1H-indazole core.

Table 1: Structure-Activity Relationship of Selected Indazole Derivatives

| Compound ID | R1 (at N1) | R2 (at C3) | Target Kinase | IC50 (nM) | Reference |

| A | H | 3-(pyrazin-2-yl) | Pim-1 | 3 | [10] |

| B | H | 3-(pyrazin-2-yl) with piperidine | Pim-1 | 1-9 | [5] |

| C | H | 3-(5'-Substituted)-Benzimidazole | FGFR1-3 | 800-4500 | [11] |

| D | 1-Aryl | H | Not specified | - | [12] |

| E | N-substituted prolinamido | H | ROCK I | 420 | [5] |

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro kinase assays that are essential for evaluating the potency and selectivity of novel 6-chloro-5-hydroxy-1H-indazole derivatives.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[13]

Objective: To determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compounds in kinase assay buffer.

-

In a white assay plate, add the test compound dilutions. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

-

Add the VEGFR-2 kinase to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol is based on the principles of HTRF assays for PI3K.[14][15][16][17]

Objective: To measure the inhibition of PI3Kα-catalyzed production of PIP3.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PIP2 substrate

-

ATP

-

HTRF assay buffer

-

Test compounds in DMSO

-

Biotin-PIP3 tracer

-

Europium-labeled anti-GST antibody

-

GST-tagged GRP1-PH domain

-

Streptavidin-XL665

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Add the test compounds and PI3Kα enzyme to the assay plate.

-

Initiate the reaction by adding a mixture of PIP2 and ATP.

-

Incubate for the desired reaction time (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding the HTRF detection reagents (a mixture of Biotin-PIP3, Eu-anti-GST antibody, GST-GRP1-PH, and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for the detection complex to form.

-

Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values.

PKMYT1 Kinase Inhibition Assay (ADP-Glo™)

This protocol utilizes the ADP-Glo™ assay to measure PKMYT1 activity.[9][18][19][20][21]

Objective: To determine the in vitro inhibitory activity of test compounds against PKMYT1 kinase.

Materials:

-

Recombinant human PKMYT1 kinase

-

PKMYT1 substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

The procedure is analogous to the VEGFR-2 kinase assay described in section 3.1, with the substitution of VEGFR-2 and its specific substrate with PKMYT1 and its corresponding substrate.

Signaling Pathway Analysis

A crucial aspect of understanding the mechanism of action of 6-chloro-5-hydroxy-1H-indazole derivatives is to visualize their impact on key cellular signaling pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer.

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 6-chloro-5-hydroxy-1H-indazole derivative on PI3K.

Conclusion and Future Directions

The 6-chloro-5-hydroxy-1H-indazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic positioning of the chloro and hydroxyl groups provides a unique chemical handle for generating diverse libraries of analogues with tailored biological activities. The demonstrated ability of indazole derivatives to potently and selectively inhibit key protein kinases involved in cancer progression underscores the therapeutic potential of this scaffold.

Future research in this area should focus on:

-

Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods for the core scaffold and its derivatives.

-

Expansion of Analogue Libraries: Synthesizing and evaluating a wider range of analogues to further elucidate the structure-activity relationships.

-

In-depth Mechanistic Studies: Investigating the precise molecular interactions of these compounds with their target kinases through techniques such as X-ray crystallography.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of 6-chloro-5-hydroxy-1H-indazole derivatives can be unlocked, paving the way for the development of next-generation targeted therapies.

References

- CN107805221A - Method for preparing 1H-indazole derivative - Google P

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P

-

VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

-

In vitro VEGFR-2 inhibitory assay. - ResearchGate. (URL: [Link])

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. (URL: [Link])

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [Link])

-

Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

-